2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, also known by its IUPAC name, is a chemical compound with the molecular formula . It has a molecular weight of approximately 205.26 g/mol and is characterized by a propenoic acid structure with a dimethylamino propoxy phenyl group. This compound is classified under the category of acrylic acids, which are unsaturated carboxylic acids that contain a vinyl group.
This compound can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. It is often used in pharmaceutical and material science applications due to its unique structural properties.
The synthesis of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- can be accomplished through several methods, including:
The synthesis typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance reaction rates. Temperature and reaction time are critical parameters that influence yield and purity.
The molecular structure of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- can be represented as follows:
InChI=1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3/b9-6+ZKGVSZCAHWJHDJ-RMKNXTFCSA-NThe structure features a vinyl group attached to a carboxylic acid, which is further substituted by a phenyl ring containing a dimethylamino propoxy group.
This compound can undergo various chemical reactions typical for acrylic acids:
The reactivity of this compound is influenced by the presence of the electron-donating dimethylamino group, which can stabilize intermediates during reactions.
The mechanism of action for compounds like 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- often involves interactions at the molecular level with biological targets. For instance:
Relevant data on physical properties can vary based on purity and specific synthesis methods used.
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- has potential applications in various fields:
This compound's unique structure makes it valuable for developing new materials and pharmaceuticals with enhanced properties or activities.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5